![molecular formula C14H8N2O4S B3192270 2-(2-Nitrophenylthio)isoindoline-1,3-dione CAS No. 61639-74-5](/img/structure/B3192270.png)
2-(2-Nitrophenylthio)isoindoline-1,3-dione
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Description
2-(2-Nitrophenylthio)isoindoline-1,3-dione , also known as DioxoA , is a novel isoindoline derivative. It exhibits potent inhibition of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer’s disease (AD) progression. AD is characterized by progressive brain degeneration, leading to memory loss and cognitive decline. Currently, AChE inhibitors (AChEIs) are the primary drugs approved for AD treatment .
Synthesis Analysis
The synthesis of 2-(2-Nitrophenylthio)isoindoline-1,3-dione involves a straightforward method. It can be obtained as a white solid with an 85% yield . The melting point is approximately 130–131°C . The compound’s 1H NMR spectrum in CDCl3 reveals characteristic peaks at 2.98 ppm (t, H-11) , 3.92 ppm (t, H-10) , 7.26 ppm (m, H-13,14,15,16,17) , 7.70 ppm (m, H-5,6) , and 7.82 ppm (m, H-4,7) . The 13C NMR spectrum shows signals at 168.1 ppm (C-1,3) , 123.2 ppm (C-4,7) , 133.9 ppm (C-5,6) , 132.0 ppm (C-8,9) , 39.2 ppm (C-10) , and 34.6 ppm .
Molecular Structure Analysis
The molecular formula of 2-(2-Nitrophenylthio)isoindoline-1,3-dione is C14H8N2O4S , with a molecular weight of 300.29 g/mol . The compound features a nitrophenylthio group attached to an isoindoline-1,3-dione scaffold .
Chemical Reactions Analysis
The compound’s inhibitory effect on AChE is noteworthy. Isoindolines exhibit uncompetitive inhibition , while dioxoisoindolines display competitive inhibition . Molecular docking studies suggest that dioxoisoindolines interact with the catalytic active site, the peripheral anionic site, and the aromatic patch of AChE. The carbonyl group significantly influences the type of inhibition and affinity .
Mechanism of Action
Future Directions
properties
CAS RN |
61639-74-5 |
---|---|
Product Name |
2-(2-Nitrophenylthio)isoindoline-1,3-dione |
Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)14(18)15(13)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
InChI Key |
MWRUNGXOGWGVSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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